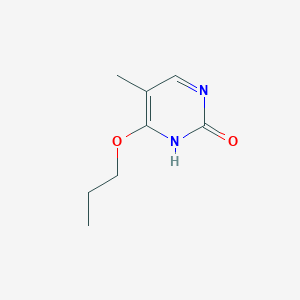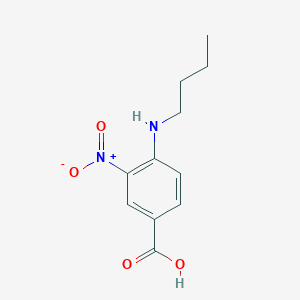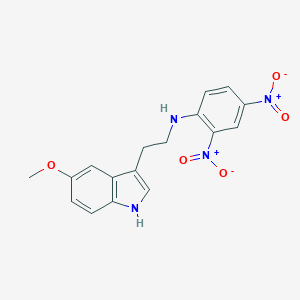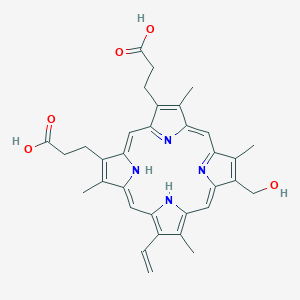
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BTP-2, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate binds to the IP3-binding site on IP3Rs, which prevents the binding of IP3 and inhibits the release of calcium ions from the endoplasmic reticulum (ER). This results in a decrease in cytosolic calcium concentration and affects various physiological processes that are regulated by calcium signaling.
Biochemische Und Physiologische Effekte
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to affect various physiological processes that are regulated by calcium signaling, such as muscle contraction, neurotransmitter release, and gene expression. In addition, 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of IP3Rs by 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate makes it a valuable tool for studying the role of IP3Rs in various physiological processes. However, the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments has some limitations. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a short half-life in vivo, which limits its potential therapeutic applications. In addition, 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate may have off-target effects on other proteins that are structurally similar to IP3Rs.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One potential application is the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in the development of new therapies for neurodegenerative diseases. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications. Another potential application is the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in the study of calcium signaling in various physiological processes, such as muscle contraction and neurotransmitter release. Finally, further research is needed to explore the potential off-target effects of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate on other proteins that are structurally similar to IP3Rs.
Synthesemethoden
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is synthesized through a multi-step process that involves the reaction of 2,3-bis(8-methyloctadecanoyloxy)propyl bromide with trimethylamine and subsequent reaction with phosphoric acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been used in various scientific research studies due to its ability to inhibit the function of inositol 1,4,5-trisphosphate receptors (IP3Rs). IP3Rs are calcium channels that play a crucial role in intracellular calcium signaling, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to selectively inhibit the function of IP3Rs without affecting other calcium channels, making it a valuable tool for studying the role of IP3Rs in various physiological processes.
Eigenschaften
CAS-Nummer |
114927-92-3 |
|---|---|
Produktname |
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C46H92NO8P |
Molekulargewicht |
818.2 g/mol |
IUPAC-Name |
2,3-bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3 |
InChI-Schlüssel |
CJASOXBQLCLECD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC |
Synonyme |
di-(8-methylstearoyl)phosphatidylcholine DSPC-8M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)



![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)



![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
